molecular formula C12H14O4 B12099595 4-(4-Carboxybutyl)benzoic acid

4-(4-Carboxybutyl)benzoic acid

Cat. No.: B12099595
M. Wt: 222.24 g/mol
InChI Key: ZPVPUPDCZVRBMA-UHFFFAOYSA-N
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Description

4-(4-Carboxybutyl)benzoic acid is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid, characterized by the presence of a carboxybutyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxybutyl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid reacts with 4-bromobutyric acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxybutyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxybutyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Produces dicarboxylic acids.

    Reduction: Yields primary alcohols.

    Substitution: Results in various substituted benzoic acid derivatives.

Scientific Research Applications

4-(4-Carboxybutyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Carboxybutyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: The parent compound, simpler in structure but less versatile in reactivity.

    4-Carboxyphenylboronic Acid: Similar in having a carboxyl group but with different reactivity due to the presence of a boronic acid group.

    4-(4-Hydroxybutyl)benzoic Acid: Similar structure but with a hydroxyl group instead of a carboxyl group, leading to different chemical properties.

Uniqueness

4-(4-Carboxybutyl)benzoic acid is unique due to its extended carbon chain and dual carboxylic acid functionality, which provides distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-(4-carboxybutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8H,1-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVPUPDCZVRBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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